molecular formula C9H11NO5 B091849 4,5-Dimethoxy-2-nitrobenzyl alcohol CAS No. 1016-58-6

4,5-Dimethoxy-2-nitrobenzyl alcohol

Cat. No.: B091849
CAS No.: 1016-58-6
M. Wt: 213.19 g/mol
InChI Key: WBSCOJBVYHQOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-nitrobenzyl alcohol, also known as 6-nitroveratryl alcohol, is a derivative of 2-nitrobenzyl alcohol. It is characterized by the presence of two methoxy groups and a nitro group on the benzene ring, along with a hydroxymethyl group. This compound has a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol .

Mechanism of Action

Target of Action

4,5-Dimethoxy-2-nitrobenzyl alcohol is primarily used as a reagent for the protection of alcohols . It acts as a photolabile protecting group, which means it can protect functional groups in chemical reactions from unwanted reactions .

Mode of Action

The compound interacts with its targets (alcohols) by forming ethers . These ethers can be cleaved by photolysis, a process involving the absorption of light and subsequent breaking of a chemical bond . This results in intramolecular rearrangement to derivatives of o-nitrosobenzaldehyde .

Biochemical Pathways

The biochemical pathway primarily involves the formation and cleavage of ethers. Upon exposure to light, the compound undergoes photolysis, leading to the cleavage of the ether bond and the release of the protected alcohol . This process allows for the selective protection and deprotection of alcohols in complex organic synthesis .

Result of Action

The primary result of the action of this compound is the protection of alcohols in chemical reactions . By forming a photolabile ether bond with the alcohol, it prevents unwanted reactions from occurring . Upon exposure to light, the ether bond is cleaved, releasing the protected alcohol .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature. Light is necessary for the photolysis process, which cleaves the ether bond and releases the protected alcohol . The stability and efficacy of the compound may also be affected by the pH and temperature of the reaction environment.

Biochemical Analysis

Biochemical Properties

It has been reported to be one of the oxidation products of veratryl (3,4-dimethoxybenzyl) alcohol by lignin peroxidase .

Molecular Mechanism

It is known to be involved in the synthesis of photolabile monomers , but the exact mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethoxy-2-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) using a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethoxy-2-nitrobenzyl alcohol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual methoxy groups, which enhance its photolabile properties and make it a valuable reagent in photochemical reactions. The presence of these groups also influences its reactivity and stability compared to other nitrobenzyl alcohol derivatives .

Properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSCOJBVYHQOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144044
Record name 6-Nitroveratryl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 6-Nitroveratryl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19981
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1016-58-6
Record name 4,5-Dimethoxy-2-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroveratryl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitroveratryl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitroveratryl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1011 g of 2-nitro-4,5-dimethoxybenzaldehyde in 10 l of ethanol with 94.8 ml water added was stirred, and a solution of 57 g sodium borohydride in 2 l absolute ethanol was added over 1 hour. The mixture was heated to 40° C. for 2.5 hours, cooled to 5° C. and the mixture filtered. The solid was washed with 4 l of cold 2B alcohol (denatured ethanol) and 8 l cold water, and dried in a 50° C. vacuum oven to yield 570 g, 56.5% yield.
Quantity
1011 g
Type
reactant
Reaction Step One
Name
Quantity
94.8 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethoxy-2-nitrobenzyl alcohol
Reactant of Route 2
4,5-Dimethoxy-2-nitrobenzyl alcohol
Reactant of Route 3
4,5-Dimethoxy-2-nitrobenzyl alcohol
Reactant of Route 4
4,5-Dimethoxy-2-nitrobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
4,5-Dimethoxy-2-nitrobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
4,5-Dimethoxy-2-nitrobenzyl alcohol
Customer
Q & A

Q1: What is the mechanism behind the photoresponsive color change observed in polydiacetylene (PDA) molecules incorporating 4,5-Dimethoxy-2-nitrobenzyl alcohol?

A1: this compound acts as a photocleavable moiety within the PDA structure []. Upon irradiation with 365 nm UV light, the 4,5-Dimethoxy-2-nitrobenzyl group undergoes cleavage. This cleavage disrupts the ordered packing of the PDA molecules, leading to a transition from a blue to red color and the development of red fluorescence. Essentially, the photocleavage event induces steric disorder, altering the conjugated backbone of the PDA and thus its optical properties [].

Q2: How does the presence of the 4,5-dimethoxy groups influence the photochemical behavior of this compound compared to 2-nitrobenzyl alcohol?

A2: Studies using time-resolved UV-vis spectroscopy reveal that the 4,5-dimethoxy groups in this compound cause a red shift in its absorption spectrum compared to 2-nitrobenzyl alcohol []. This red shift suggests an electronic interaction between the dimethoxy substituents and the nitrobenzyl moiety, influencing the compound's excited state properties. Additionally, a triplet state with charge-transfer (CT) character was detected in this compound after laser excitation, which was absent in the parent 2-nitrobenzyl alcohol []. This difference in excited state behavior can influence the compound's reactivity and photoconversion pathways.

Q3: Can this compound be utilized in controlled drug delivery systems, and if so, how?

A3: Research indicates that this compound holds promise as a photocleavable component in drug delivery systems []. A study incorporated this compound into a poly(trimethylene carbonate) copolymer. This copolymer formed stable nanoparticles that encapsulated the photosensitizer temoporfin []. Upon UV irradiation, the 4,5-Dimethoxy-2-nitrobenzyl groups within the nanoparticles cleaved, leading to particle degradation and controlled release of the encapsulated temoporfin []. This approach offers a potential strategy for targeted photodynamic therapy.

Q4: What are the implications of the lignin peroxidase-mediated nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) for understanding the enzyme's mechanism?

A4: The study using lignin peroxidase (LiP) and tetranitromethane (TNM) to nitrate veratryl alcohol provides insights into the enzyme's oxidative mechanism []. The formation of this compound as one of the products, alongside veratraldehyde and 3,4-dimethoxy-nitrobenzene, supports the involvement of radical species in LiP catalysis []. Specifically, the results suggest that LiP initially oxidizes veratryl alcohol to its cation radical, which can then undergo different pathways, including reaction with nitrogen dioxide radicals generated from TNM, ultimately leading to the observed nitrated product [].

Q5: Can this compound be used for photoinduced peptide release?

A5: Yes, research has demonstrated the use of this compound as a photolabile protecting group for peptide release []. By attaching the compound to amino acids like histidine and aspartate, researchers achieved light-triggered cleavage and subsequent release of the amino acids or even short peptides []. This approach relies on the photoconversion of the nitrobenzyl group to its nitroso form, triggering a cascade that ultimately cleaves the bond connecting it to the peptide []. This method shows promise for applications requiring controlled and localized delivery of bioactive peptides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.